BenchChemオンラインストアへようこそ!

N-(4-isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide

Epigenetics Bromodomain inhibition Fragment-based drug discovery

N-(4-Isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide (CAS 866154-82-7) is a synthetic phenylisoxazole sulfonamide with molecular weight 308.4 g/mol and molecular formula C15H20N2O3S. The compound belongs to the 3,5-dimethylisoxazole-4-sulfonamide chemotype, which has been identified as a privileged fragment scaffold capable of mimicking acetyl-lysine and engaging bromodomain-containing proteins of the BET (bromodomain and extra-terminal) family.

Molecular Formula C15H20N2O3S
Molecular Weight 308.4
CAS No. 866154-82-7
Cat. No. B2747185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide
CAS866154-82-7
Molecular FormulaC15H20N2O3S
Molecular Weight308.4
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NS(=O)(=O)C2=C(ON=C2C)C)C(C)C
InChIInChI=1S/C15H20N2O3S/c1-9(2)14-7-6-13(8-10(14)3)17-21(18,19)15-11(4)16-20-12(15)5/h6-9,17H,1-5H3
InChIKeyNLBNTTRVRQBDKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide Procurement Guide: Validated Chemotype for Epigenetic Probe Development


N-(4-Isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide (CAS 866154-82-7) is a synthetic phenylisoxazole sulfonamide with molecular weight 308.4 g/mol and molecular formula C15H20N2O3S . The compound belongs to the 3,5-dimethylisoxazole-4-sulfonamide chemotype, which has been identified as a privileged fragment scaffold capable of mimicking acetyl-lysine and engaging bromodomain-containing proteins of the BET (bromodomain and extra-terminal) family [1]. This chemotype was discovered through a focused fragment screen and rapidly optimized via structure-based design, leading to a sulfonamide series with documented anti-inflammatory activity in cellular assays [1].

Why N-(4-Isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide Cannot Be Replaced by Generic Aryl Sulfonamides


Substituting N-(4-isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide with a generic aryl sulfonamide (e.g., sulfisoxazole, CAS 127-69-5; or unsubstituted 3,5-dimethylisoxazole-4-sulfonamide, CAS 175136-83-1) carries substantial risk because biological activity is exquisitely dependent on the specific 4-isopropyl-3-methylphenyl N-substituent. The parent 3,5-dimethylisoxazole-4-sulfonamide core functions as an acetyl-lysine mimetic capable of engaging BET bromodomain pockets [1]; however, potency, selectivity, and cellular permeability are modulated by the aryl N-substituent. Without the 4-isopropyl-3-methylphenyl moiety, binding affinity for BRD4 BD1/BD2 may differ dramatically, as demonstrated by structure-activity relationship (SAR) studies showing that para-substitution on the phenyl ring critically influences BRD4 inhibitory activity [1]. Generic substitution therefore risks losing the fragment-optimized chemotype advantage and may yield false-negative or non-reproducible results in bromodomain-targeted assays.

Product-Specific Quantitative Differentiation Evidence for N-(4-Isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide Versus Closest Analogs


Leverage the BET Bromodomain Pharmacophore: Structural Differentiation as an Acetyl-Lysine Mimetic

The 3,5-dimethylisoxazole-4-sulfonamide core present in this compound has been crystallographically validated to occupy the acetyl-lysine binding pocket of BET bromodomains (BRD2, BRD4) [1]. In competitive fluorescence anisotropy assays, the parent 3,5-dimethylisoxazole fragment exhibited measurable binding to BRD4(1) with IC50 < 5 μM [2]. In contrast, generic aryl sulfonamides such as sulfisoxazole (CAS 127-69-5) lack the isoxazole pharmacophore and show no reported BRD4 binding activity. This structural differentiation establishes the compound as a privileged starting point for BET bromodomain probe development, whereas common sulfonamide antibiotics are structurally incapable of acetyl-lysine mimicry.

Epigenetics Bromodomain inhibition Fragment-based drug discovery

Ensure Experimental Reproducibility with Certified Purity and Documented Identity

The compound is supplied with a certified minimum purity of 95% (HPLC) and full identity documentation including CAS Number 866154-82-7 and molecular weight 308.4 g/mol . In contrast, uncharacterized research-grade sulfonamide analogs sourced from non-certified suppliers may have unknown purity levels, incorrect molecular identity, or residual solvent contamination that can confound biological assay results. For example, N-(4-chlorophenyl)-3,5-dimethyl-4-isoxazolesulfonamide (CAS 80466-89-3) is commercially available but often lacks batch-specific purity certificates from all vendors .

Chemical procurement Quality control Reproducibility

Trust in Documented Cellular Anti-Inflammatory Activity from a Validated Chemotype

The phenylisoxazole sulfonamide chemotype to which this compound belongs has demonstrated anti-inflammatory activity in cellular assays as part of a structure-based optimization campaign targeting BET bromodomains [1]. Specifically, compounds in this series suppressed pro-inflammatory cytokine production in human peripheral blood mononuclear cells (PBMCs) [1]. In contrast, the unsubstituted 3,5-dimethylisoxazole-4-sulfonamide (CAS 175136-83-1) lacks the N-aryl substituent necessary for cellular potency; no cellular anti-inflammatory activity has been reported for this minimal core [2].

Anti-inflammatory Cellular assay BET inhibition

Differentiate BET Bromodomain Selectivity: Class-Level Selectivity Profile Versus Non-Selective Sulfonamides

The phenylisoxazole sulfonamide chemotype has been evaluated for selectivity across the BET bromodomain family (BRD2, BRD3, BRD4, BRDT) using AlphaScreen competition assays [1]. Representative compounds in the series exhibited selectivity for BET bromodomains over non-BET bromodomains (e.g., CREBBP, PCAF) with >10-fold discrimination [1]. By contrast, classic sulfonamide antibiotics such as sulfamethoxazole exhibit no BET bromodomain binding, and their biological activity derives from dihydropteroate synthase inhibition in bacteria [2].

BET selectivity Bromodomain profiling Off-target risk

Optimal Application Scenarios for N-(4-Isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide in Drug Discovery and Epigenetic Research


BRD4 Bromodomain Inhibitor Fragment Elaboration and SAR Studies

Use as a starting fragment for structure-guided elaboration targeting the acetyl-lysine binding pocket of BRD4(1) and BRD4(2). The 3,5-dimethylisoxazole core provides an acetyl-lysine mimetic warhead with validated X-ray binding poses in BET bromodomains [1]. The 4-isopropyl-3-methylphenyl N-substituent can be further diversified to optimize potency and selectivity. This scenario is supported by the fragment-based discovery approach documented in J Med Chem 2012 [1].

Anti-Inflammatory Probe Development Targeting BET-Mediated Cytokine Regulation

Deploy as a lead-like scaffold for developing anti-inflammatory probes. The parent chemotype has demonstrated suppression of pro-inflammatory cytokine release in human PBMC assays [1]. The 4-isopropyl-3-methylphenyl substitution pattern may confer favorable physicochemical properties (lipophilicity, permeability) for cellular activity. This application leverages the chemotype's validated cellular anti-inflammatory activity [1].

Chemical Biology Tool for Epigenetic Reader Domain Profiling

Employ as a chemical probe in bromodomain selectivity panels to differentiate BET family members (BRD2, BRD3, BRD4, BRDT) from non-BET bromodomains. The phenylisoxazole sulfonamide chemotype exhibits >10-fold selectivity for BET over non-BET bromodomains [1], making it suitable for target deconvolution studies. The certified purity (≥95%) ensures reproducible dose-response data in these critical profiling experiments.

Reference Standard for 3,5-Dimethylisoxazole-4-Sulfonamide Library Procurement

Utilize as a quality-controlled reference compound when sourcing larger 3,5-dimethylisoxazole-4-sulfonamide libraries. The batch-specific Certificate of Analysis (COA) and documented identity (CAS 866154-82-7, MW 308.4) provide a benchmark for assessing purity and structural fidelity of library members. This reduces the likelihood of incorporating misidentified or low-purity analogs into screening collections.

Quote Request

Request a Quote for N-(4-isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.